molecular formula C18H18N2OS B3002057 N-(benzo[d]thiazol-2-yl)-N-benzylbutyramide CAS No. 900004-55-9

N-(benzo[d]thiazol-2-yl)-N-benzylbutyramide

Cat. No.: B3002057
CAS No.: 900004-55-9
M. Wt: 310.42
InChI Key: ADTBTGUMIVBXGI-UHFFFAOYSA-N
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Description

N-(benzo[d]thiazol-2-yl)-N-benzylbutyramide is a chemical compound of significant interest in medicinal chemistry and neuroscience research. It is built upon the benzo[d]thiazole scaffold, a privileged structure known for its diverse pharmacological properties and presence in compounds with neuroprotective efficacy . The structural motif of a 2-aminobenzothiazole core is a favorable ligand for synthesizing complex molecules and has demonstrated relevance in the design of potential therapeutic agents . Researchers are particularly interested in such derivatives for their potential multi-target activities. Compounds featuring the benzothiazole pharmacophore have been investigated as inhibitors of key neurological enzymes, such as acetylcholinesterase (AChE) and monoamine oxidase-B (MAO-B), which are targets in neurodegenerative conditions . Furthermore, analogous structures have shown promise in models of Parkinson's disease, acting as neuronal nitric oxide synthase (nNOS) inhibitors to provide a neuroprotecting effect . The incorporation of the N-benzyl group and the butyramide chain is a strategic design that can influence the molecule's lipophilicity, flexibility, and its ability to interact with enzyme active sites, which is critical for optimizing binding affinity and selectivity in biological systems . This product is intended for research purposes such as hit-to-lead optimization, structure-activity relationship (SAR) studies, and in vitro biological screening. It is supplied with guaranteed quality and consistency for use in laboratory settings. This compound is For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-N-benzylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2OS/c1-2-8-17(21)20(13-14-9-4-3-5-10-14)18-19-15-11-6-7-12-16(15)22-18/h3-7,9-12H,2,8,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADTBTGUMIVBXGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)N(CC1=CC=CC=C1)C2=NC3=CC=CC=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(benzo[d]thiazol-2-yl)-N-benzylbutyramide typically involves the reaction of 2-aminobenzothiazole with benzyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures . The resulting product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares N-(benzo[d]thiazol-2-yl)-N-benzylbutyramide with key analogs from literature:

Compound Name Structural Features Biological Activity Synthesis Key Findings
N-(Benzothiazol-2-yl)butyramide Butyramide linked to benzothiazole; planar structure with hydrogen bonds. Polymer precursor Reacting butanoyl chloride with 2-aminobenzothiazole in acetone. Crystalline ribbons with N–H⋯N and C–H⋯π interactions; used in polyimide synthesis.
N-((l-benzyl-s-lH-l,2,3-triazol-5-yl)methyl)-4-(6-methoxy benzothiazol-2-yl)-2-nitrobenzamide Methoxy, nitro, and triazole substituents; benzyl group on triazole. Antimicrobial (vs. ciprofloxacin) Multi-step synthesis involving benzothiazole and triazole intermediates. Compounds 5a, 5h, 5i showed superior antimicrobial activity.
Z-N'-(benzo[d]thiazol-2-yl)-N,N-dimethylformimidamide Formimidamide group instead of amide; dimethyl substitution. N/A (DFT study focus) Not explicitly described. DFT studies reveal electronic properties critical for reaction mechanisms.
2,4-Dichloro-N-(1,3-thiazol-2-yl)benzamide Dichlorophenyl and thiazole; benzamide backbone. Anti-inflammatory, analgesic Reacting dichlorobenzoyl chloride with 2-aminothiazole. Thiazole-amide hybrids exhibit broad pharmaceutical potential.

Key Comparative Insights

Biological Activity :

  • The triazole-containing analog () demonstrates potent antimicrobial activity, likely due to synergistic effects of the nitro and methoxy groups. In contrast, the dichlorophenyl-thiazole analog () shows anti-inflammatory properties, suggesting that substituents like halogens or heterocycles dictate target specificity.
  • The absence of a benzyl group in N-(benzothiazol-2-yl)butyramide () limits its bioactivity but enhances its utility as a polymer precursor.

Synthetic Routes: Butyramide derivatives (e.g., ) are synthesized via straightforward acylation of 2-aminobenzothiazole, while triazole hybrids () require multi-step functionalization. Halogenated analogs () prioritize reactivity with acyl chlorides, emphasizing substituent compatibility.

Physical and Electronic Properties :

  • The planar structure and hydrogen-bonding network in N-(benzothiazol-2-yl)butyramide () contribute to crystallinity, whereas the benzyl group in the target compound may disrupt packing, enhancing solubility.
  • DFT studies on formimidamide derivatives () suggest that electronic effects (e.g., dimethyl substitution) significantly influence reactivity—a factor relevant to designing N-benzylbutyramide derivatives.

Implications for Future Research

  • Benzyl Group Impact : The benzyl moiety in this compound likely increases steric bulk and lipophilicity compared to analogs , which could be leveraged for drug delivery or polymer modifications.
  • Activity Optimization : Introducing electron-withdrawing groups (e.g., nitro, chloro) or heterocycles (e.g., triazole) may enhance bioactivity, as seen in .
  • Computational Modeling : Applying DFT methodologies (as in ) to the target compound could predict its electronic behavior and guide synthetic optimization.

Biological Activity

N-(benzo[d]thiazol-2-yl)-N-benzylbutyramide is a compound that has garnered attention for its diverse biological activities, particularly in the fields of neuroprotection and anti-inflammatory effects. This article explores the compound's mechanisms of action, biological effects, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Synthesis

This compound is synthesized through the reaction of 2-aminobenzothiazole with benzyl bromide in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF). The synthesis typically occurs at elevated temperatures, which enhances yield and purity.

The primary mechanism of action for this compound involves the inhibition of cyclooxygenase (COX) enzymes. By suppressing these enzymes, the compound effectively reduces inflammation and pain through modulation of the arachidonic acid pathway.

1. Anti-inflammatory Activity

Research indicates that this compound exhibits significant anti-inflammatory properties. In vitro studies have shown that this compound can reduce pro-inflammatory cytokines, suggesting its potential as an anti-inflammatory agent .

2. Neuroprotective Effects

The compound has also demonstrated neuroprotective effects in various models. For instance, in a study involving 6-hydroxydopamine (6-OHDA)-induced Parkinson's disease models in rats, treatment with this compound resulted in improved motor functions and increased dopamine levels while decreasing glutamate levels .

Table 1: Summary of Biological Activities

Activity TypeModel/MethodologyOutcomeReference
Anti-inflammatoryIn vitro cytokine assaysSignificant reduction in pro-inflammatory cytokines,
Neuroprotective6-OHDA-induced rat modelImproved motor function; increased dopamine levels
Anticancer potentialVarious cancer cell linesIC50 values indicating potent inhibitory activity against specific kinases ,

Research Findings

Recent studies have highlighted the compound's potential in anticancer applications. For instance, derivatives of benzothiazole have been reported to exhibit potent inhibitory activity against various cancer cell lines, with some compounds showing IC50 values as low as 1.4 nM against specific kinases associated with tumor growth . The structural features of this compound allow it to engage effectively with target proteins, enhancing its therapeutic potential.

Q & A

Q. What are the established synthetic routes for N-(benzo[d]thiazol-2-yl)-N-benzylbutyramide, and what analytical methods confirm its purity?

The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, reacting 2-aminobenzothiazole derivatives with acyl chlorides (e.g., butanoyl chloride) in anhydrous acetone under reflux yields the target amide. Purification involves recrystallization from methanol or ethanol. Analytical confirmation includes:

  • Single-crystal X-ray diffraction to determine bond lengths, angles, and crystal packing .
  • NMR spectroscopy (¹H and ¹³C) to verify proton environments and carbon connectivity .
  • High-resolution mass spectrometry (HRMS) to validate molecular weight .

Q. What hydrogen bonding interactions stabilize the crystal structure of this compound?

In the crystal lattice, intermolecular N–H···N and C–H···O hydrogen bonds are critical. For example, the amide N–H donates to the thiazole nitrogen, forming centrosymmetric dimers. Additional C–H···O interactions further stabilize the packing, as observed in X-ray studies .

Q. What are the key structural features determined by X-ray crystallography?

X-ray analysis reveals planar benzothiazole and benzyl moieties connected via a butyramide linker. The dihedral angle between the benzothiazole and benzyl rings influences electronic delocalization. Mean C–C bond lengths in the aromatic systems are ~1.39 Å, consistent with sp² hybridization .

Advanced Research Questions

Q. How can computational methods like DFT optimize the study of electronic structure and reactivity?

Density functional theory (DFT) with basis sets like B3LYP/6-31G* predicts molecular orbitals, electrostatic potential surfaces, and reaction pathways. For example:

  • Reaction mechanism modeling : DFT can simulate nucleophilic acyl substitution steps to identify transition states and activation energies .
  • Electronic properties : HOMO-LUMO gaps quantify charge transfer efficiency, relevant for photophysical or catalytic applications .

Q. How can researchers resolve contradictions in spectroscopic or crystallographic data during characterization?

  • Multi-technique validation : Cross-check NMR assignments with HSQC/HMBC experiments and X-ray data .
  • Elemental analysis : Compare experimental vs. calculated C/H/N/S percentages to confirm stoichiometry .
  • Thermal analysis : Differential scanning calorimetry (DSC) can detect polymorphic variations affecting spectral data .

Q. How are derivatives designed for enhanced bioactivity, such as anti-inflammatory or antibacterial effects?

  • Scaffold modification : Introduce substituents (e.g., piperidine, morpholine) to the benzamide or benzothiazole moieties to modulate lipophilicity and target binding .
  • Structure-activity relationship (SAR) : Test derivatives in in vitro assays (e.g., COX-2 inhibition for anti-inflammatory activity) and correlate substituent effects with potency .

Q. What in silico strategies predict pharmacokinetic properties like oral bioavailability?

  • Polar surface area (PSA) : Compounds with PSA ≤140 Ų and ≤10 rotatable bonds are prioritized for high rat bioavailability .
  • Permeability modeling : Use artificial membrane assays (e.g., PAMPA) or molecular dynamics to predict intestinal absorption .
  • Docking studies : Simulate interactions with metabolic enzymes (e.g., CYP450) to assess metabolic stability .

Q. How do researchers assess anti-inflammatory activity through COX-2 inhibition assays?

  • Enzyme inhibition : Use recombinant COX-2 in colorimetric assays (e.g., prostaglandin G2 conversion monitored at 590 nm) .
  • Cell-based assays : Measure IL-6 or TNF-α suppression in LPS-stimulated macrophages .
  • Docking validation : Align derivatives with COX-2’s active site (PDB: 5KIR) to rationalize inhibitory potency .

Methodological Notes

  • Synthetic optimization : Anhydrous conditions and catalytic bases (e.g., pyridine) improve acylation yields .
  • Crystallization : Slow evaporation from polar aprotic solvents (e.g., DMF/water) enhances crystal quality for X-ray studies .
  • Bioactivity protocols : Include positive controls (e.g., celecoxib for COX-2 assays) and triplicate measurements for statistical rigor .

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